molecular formula C18H13N3S B12916070 2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile CAS No. 875783-70-3

2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile

Cat. No.: B12916070
CAS No.: 875783-70-3
M. Wt: 303.4 g/mol
InChI Key: PWUZPADPVQXCIA-UHFFFAOYSA-N
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Description

2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a thioxo group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of a base, such as triethylamine, under controlled conditions to ensure the formation of the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity on an industrial scale. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the pyridazine ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile is unique due to its combination of a thioxo group and a carbonitrile group on the pyridazine ring

Properties

CAS No.

875783-70-3

Molecular Formula

C18H13N3S

Molecular Weight

303.4 g/mol

IUPAC Name

2-methyl-5,6-diphenyl-3-sulfanylidenepyridazine-4-carbonitrile

InChI

InChI=1S/C18H13N3S/c1-21-18(22)15(12-19)16(13-8-4-2-5-9-13)17(20-21)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

PWUZPADPVQXCIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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